Methyl 4-(2-((2-hydroxy-2-methyl-4-(methylthio)butyl)amino)-2-oxoacetamido)benzoate
Description
Methyl 4-(2-((2-hydroxy-2-methyl-4-(methylthio)butyl)amino)-2-oxoacetamido)benzoate is a benzoate ester derivative featuring a complex acetamide side chain. The molecule comprises:
- A methyl benzoate core substituted at the para position.
- A 2-oxoacetamido group linked to a 2-hydroxy-2-methyl-4-(methylthio)butyl chain.
Properties
IUPAC Name |
methyl 4-[[2-[(2-hydroxy-2-methyl-4-methylsulfanylbutyl)amino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-16(22,8-9-24-3)10-17-13(19)14(20)18-12-6-4-11(5-7-12)15(21)23-2/h4-7,22H,8-10H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSUHHOCCBXHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs with Methylthio Substituents
Example Compound: Methyl 4-(4-(2-(4-(Methylthio)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C5 from )
- Structural Similarities: Both compounds share a methyl benzoate core and a methylthio group. C5 incorporates a quinoline-piperazine moiety, while the target compound has a hydroxy-methylbutyl-acetamide chain.
- Synthesis: C5 is synthesized via crystallization from ethyl acetate, yielding a solid with confirmed purity via NMR and HRMS . The target compound’s synthesis likely involves multi-step amidation and esterification, analogous to methods in (thiazolidinone synthesis via DMAD addition) .
- Key Differences: C5’s quinoline-piperazine group may enhance aromatic stacking interactions, whereas the target compound’s hydroxyl and amide groups favor hydrogen bonding.
Other Methylthio Derivatives :
- Compounds like 2-(Methylthio)-4-((tetrahydrofuran-2-yl)methylamino)pyrimidine-5-carboxylic acid () highlight the methylthio group’s role in modulating electronic properties and bioavailability .
Benzoate Esters with Heterocyclic Substituents
Example Compounds : Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates ()
- Structural Similarities :
- Both feature a methyl benzoate core but differ in substituents. The benzothiazine derivatives have a sulfone and hydroxyl group fused into a bicyclic system.
- Synthesis : Benzothiazine derivatives are synthesized via sulfonylation of anthranilic acids, avoiding post-formation modifications due to reactivity challenges . This contrasts with the target compound’s likely stepwise amide coupling.
Thiazolidinone Derivatives ():
- Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j) incorporate a thiazolidinone ring, enhancing electrophilicity . The target compound lacks such a ring but shares ester and amide functionalities.
Pesticide-Related Benzoate Derivatives ()
Example Compounds : Metsulfuron methyl ester, Tribenuron methyl ester
- Structural Similarities :
- Shared methyl benzoate core but with triazine or pyrimidine substituents.
- Functional Differences :
- Synthesis : Pesticides are synthesized via nucleophilic substitution on triazine rings, differing from the target compound’s amide-based synthesis.
Data Table: Comparative Analysis
Research Findings and Implications
- Reactivity : The target compound’s methylthio group may confer redox activity or metal-binding capabilities, as seen in sulfur-containing pesticides .
- Bioactivity : Compared to benzothiazines (), which are rigid and suited for enzyme active sites, the target compound’s flexible side chain may allow broader receptor interactions.
- Synthetic Challenges : highlights difficulties in modifying pre-formed heterocycles, suggesting the target compound’s stepwise synthesis is more controllable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
